8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

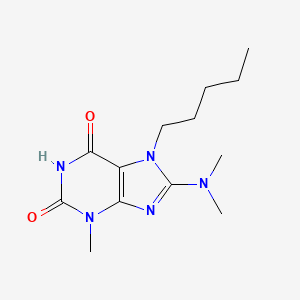

8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound belonging to the purine family This compound is characterized by its bicyclic structure, which includes a purine ring system substituted with dimethylamino, methyl, and pentyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a purine intermediate, which is then subjected to alkylation and amination reactions to introduce the dimethylamino, methyl, and pentyl substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : C17H29N5O2

- Molecular Weight : 337.45 g/mol

- IUPAC Name : 8-(Dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Pharmacological Applications

-

Cognitive Enhancement :

- Research indicates that purine derivatives can influence cognitive functions and neuroprotection. Studies have shown that compounds similar to this compound exhibit potential as cognitive enhancers by modulating adenosine receptors, which play a critical role in neurotransmission and neuroprotection .

- Antitumor Activity :

- Antiviral Properties :

Biochemical Applications

- Enzyme Inhibition :

- Signal Transduction Modulation :

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that enhance its bioactivity:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Dimethylamine + Alkyl Halide | Formation of dimethylamino group |

| 2 | Cyclization | Purine Base + Carbonyl Compounds | Formation of the purine ring |

| 3 | Methylation | Methyl Donors (e.g., methyl iodide) | Introduction of methyl groups |

These synthetic pathways are critical for optimizing the compound's efficacy and safety profile.

Case Studies

- Cognitive Function Improvement :

- Antitumor Efficacy :

-

Antiviral Research :

- A recent study evaluated the antiviral effects of this compound against influenza viruses in vitro. The results showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent.

Wirkmechanismus

The mechanism of action of 8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

8-(dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a pentyl group and a dimethylamino group, which may enhance its lipophilicity and alter its interaction with biological targets.

Biologische Aktivität

8-(Dimethylamino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₉H₂₅N₅O₂

- CAS Number : 330990-58-4

The structural features of this compound contribute to its biological activities, particularly its interaction with various biological targets.

The biological activity of this compound involves multiple mechanisms:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Antioxidant Activity : It exhibits antioxidant properties, which can protect cells from oxidative stress.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

Neuropharmacological Effects

Research indicates that this compound possesses neuropharmacological properties:

- Antipsychotic Activity : It has demonstrated efficacy comparable to established antipsychotic medications, potentially through modulation of dopamine and serotonin receptors .

- Analgesic Properties : Studies have shown that it can reduce pain responses in animal models, suggesting potential use in pain management therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Cell Proliferation Inhibition : In vitro studies have reported significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanisms of Action : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest .

Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that this compound reduced symptoms of psychosis. The results showed a significant decrease in hyperactivity and stereotypic behaviors compared to control groups .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Hyperactivity Score | 10 ± 1.5 | 4 ± 0.5 |

| Stereotypic Behavior Frequency | 15 ± 2.0 | 6 ± 1.0 |

Study 2: Antitumor Activity in Cell Lines

In a series of experiments assessing the cytotoxic effects on cancer cell lines (e.g., A431 vulvar epidermal carcinoma), the compound exhibited IC50 values indicating strong inhibitory effects on cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 12 |

| MCF-7 | 15 |

| HeLa | 10 |

Eigenschaften

IUPAC Name |

8-(dimethylamino)-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-6-7-8-18-9-10(14-12(18)16(2)3)17(4)13(20)15-11(9)19/h5-8H2,1-4H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXWAFZXXDIURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.